molecular formula C20H28N2O4 B1528153 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine CAS No. 1385694-44-9

1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine

Cat. No. B1528153
M. Wt: 360.4 g/mol
InChI Key: HBDBZWDKPOODPS-UHFFFAOYSA-N
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Description

“1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine” is a chemical compound with the CAS Number: 1385694-44-9 and a molecular weight of 360.45 . It has a linear formula of C20H28N2O4 . The compound is typically a white to yellow solid .


Molecular Structure Analysis

The IUPAC name for this compound is 6-benzyl 1-tert-butyl hexahydro-1H-pyrrolo [3,4-b]pyridine-1,6 (2H)-dicarboxylate . The InChI code for this compound is 1S/C20H28N2O4/c1-20 (2,3)26-19 (24)22-11-7-10-16-12-21 (13-17 (16)22)18 (23)25-14-15-8-5-4-6-9-15/h4-6,8-9,16-17H,7,10-14H2,1-3H3 .


Physical And Chemical Properties Analysis

The compound is a white to yellow solid . The storage temperature for this compound is +4C .

Scientific Research Applications

Application in Organic Chemistry

  • Specific Scientific Field : Organic Chemistry .
  • Summary of the Application : “1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine” is used in the synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines . Amide structures are frequently found in many natural products and biologically active compounds . They provide the main amino acid linkage in peptides and proteins . Moreover, numerous drugs including anticancer agents, antibiotics, anesthetics, and enzyme inhibitors contain an amide bond moiety .
  • Methods of Application or Experimental Procedures : The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides . Using this reaction protocol, a variety of N-Alloc-, N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines were efficiently converted to amides with high yields .
  • Results or Outcomes : This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation . It is important in organic synthesis to reduce cost, waste, and time .

Application in Synthesis of 1H-Pyrazolo[3,4-b]pyridine Derivatives

  • Specific Scientific Field : Organic Chemistry .
  • Summary of the Application : “1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine” might be used in the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives . These derivatives have been reported in comprehensive data from 2017 to 2021 .
  • Methods of Application or Experimental Procedures : The synthesis methods are systematized according to the method to assemble the pyrazolopyridine system . Their advantages and drawbacks are considered .
  • Results or Outcomes : This review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives .

Application in Dual Protection of Amines and Amides

  • Specific Scientific Field : Organic Chemistry .
  • Summary of the Application : “1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine” might be used in the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .
  • Methods of Application or Experimental Procedures : Attention is directed towards cases of facilitated cleavage due to mutual interaction between two protecting groups on the same nitrogen .
  • Results or Outcomes : This review highlights various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .

Application in Synthesis of 1H-Pyrazolo[3,4-b]pyridine Derivatives

  • Specific Scientific Field : Organic Chemistry .
  • Summary of the Application : “1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine” might be used in the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives . These derivatives have been reported in comprehensive data from 2017 to 2021 .
  • Methods of Application or Experimental Procedures : The synthesis methods are systematized according to the method to assemble the pyrazolopyridine system . Their advantages and drawbacks are considered .
  • Results or Outcomes : This review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives .

Application in Dual Protection of Amines and Amides

  • Specific Scientific Field : Organic Chemistry .
  • Summary of the Application : “1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine” might be used in the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .
  • Methods of Application or Experimental Procedures : Attention is directed towards cases of facilitated cleavage due to mutual interaction between two protecting groups on the same nitrogen .
  • Results or Outcomes : This review highlights various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .

Safety And Hazards

There are no GHS symbols associated with this compound . For safety, it’s always recommended to refer to the Material Safety Data Sheet (MSDS) for detailed information .

properties

IUPAC Name

6-O-benzyl 1-O-tert-butyl 3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridine-1,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O4/c1-20(2,3)26-19(24)22-11-7-10-16-12-21(13-17(16)22)18(23)25-14-15-8-5-4-6-9-15/h4-6,8-9,16-17H,7,10-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBDBZWDKPOODPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2C1CN(C2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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